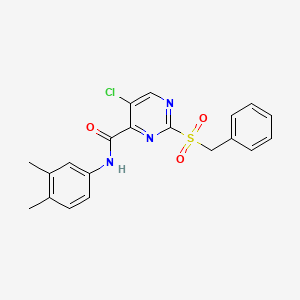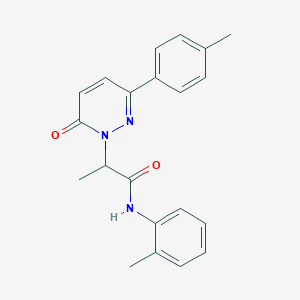
2-(benzylsulfonyl)-5-chloro-N-(3,4-dimethylphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Métodos De Preparación
The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine ring. The process typically includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylmethanesulfonyl Group: This step involves sulfonylation using reagents like methanesulfonyl chloride.
Coupling with 3,4-Dimethylphenylamine: The final step is the coupling reaction to attach the 3,4-dimethylphenyl group to the pyrimidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE include:
- 5-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide
- 5-chloro-N-(3,4-dimethylphenyl)-2,1-benzothiazole-3-carboxamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H18ClN3O3S |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-5-chloro-N-(3,4-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-8-9-16(10-14(13)2)23-19(25)18-17(21)11-22-20(24-18)28(26,27)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25) |
Clave InChI |
UDZAZSCKQLQOPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11374759.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11374767.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11374779.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11374780.png)

![2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11374787.png)
![2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11374791.png)
![N-(4-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11374793.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11374804.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11374807.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11374808.png)
![3-methyl-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11374813.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11374817.png)
